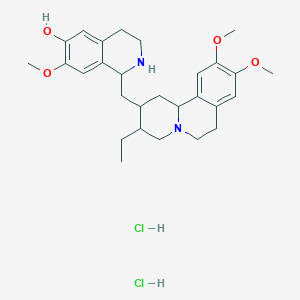
(-)-Cephaeline (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cephaeline dihydrochloride is a natural alkaloid derived from the roots of the ipecacuanha plant, commonly known as ipecac. It is closely related to emetine, another alkaloid found in the same plant. Cephaeline dihydrochloride is known for its emetic properties, which means it induces vomiting. It has been used in traditional medicine and is also found in commercial products such as syrup of ipecac .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cephaeline dihydrochloride can be synthesized through various chemical reactions involving the extraction of cephaeline from the ipecacuanha plant, followed by its conversion to the dihydrochloride salt. The process typically involves:
Extraction: The roots of the ipecacuanha plant are dried and powdered. The alkaloids are then extracted using solvents such as ethanol or methanol.
Purification: The crude extract is purified using techniques like chromatography to isolate cephaeline.
Conversion to Dihydrochloride: Cephaeline is then reacted with hydrochloric acid to form cephaeline dihydrochloride.
Industrial Production Methods: Industrial production of cephaeline dihydrochloride follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment to extract cephaeline from the plant material.
Purification: Employing large-scale chromatography or crystallization techniques.
Conversion: Reacting the purified cephaeline with hydrochloric acid in industrial reactors to produce cephaeline dihydrochloride.
Análisis De Reacciones Químicas
Types of Reactions: Cephaeline dihydrochloride undergoes various chemical reactions, including:
Oxidation: Cephaeline can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: Cephaeline can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products:
Oxidation Products: Different oxidized derivatives of cephaeline.
Reduction Products: Reduced forms of cephaeline with altered functional groups.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Cephaeline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of alkaloids.
Biology: Employed in studies related to cell biology and pharmacology due to its ability to inhibit protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties and its use as an emetic agent.
Industry: Utilized in the production of pharmaceutical formulations and as a research tool in drug development
Mecanismo De Acción
Cephaeline dihydrochloride exerts its effects primarily by binding to the 40S subunit of the ribosome, thereby inhibiting protein synthesis in eukaryotic cells. This mechanism is similar to that of emetine, another alkaloid from the ipecacuanha plant. By blocking protein synthesis, cephaeline dihydrochloride can induce cell death, making it a potential candidate for anti-cancer therapies .
Comparación Con Compuestos Similares
Emetine: Another alkaloid from the ipecacuanha plant, closely related to cephaeline. It also inhibits protein synthesis and has similar emetic properties.
Psychotrine: Found in the same plant, with similar chemical structure and properties.
Desmethylemetine: A derivative of emetine with slightly different chemical properties
Uniqueness: Cephaeline dihydrochloride is unique due to its specific binding affinity to the ribosomal subunit and its potent emetic properties. Its ability to inhibit protein synthesis makes it valuable in both research and potential therapeutic applications .
Propiedades
IUPAC Name |
1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOHSWWVTZSRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
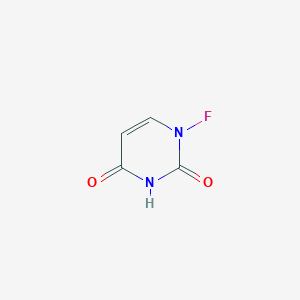
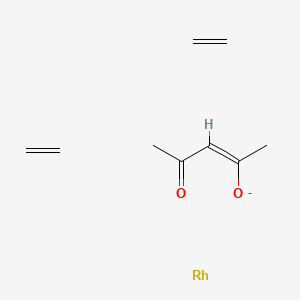
![4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate](/img/structure/B13401848.png)

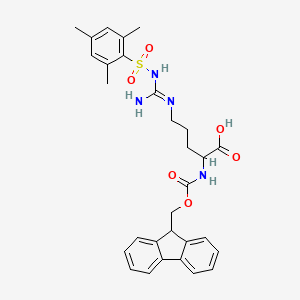
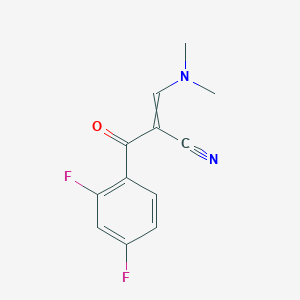


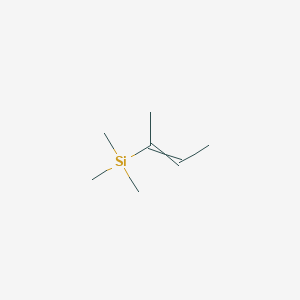
![tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B13401899.png)

![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)
![1-[3-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13401914.png)
![dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13401921.png)
